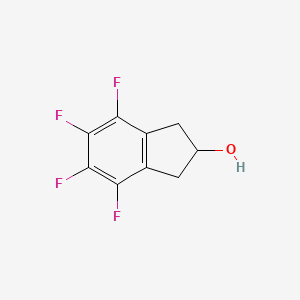![molecular formula C12H26O3Si B14340747 Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate CAS No. 93794-63-9](/img/structure/B14340747.png)
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate is an organic compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is often used in organic synthesis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The trimethylsilyl group can be introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as silylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules where the trimethylsilyl group can enhance the stability and solubility of the compounds.
Medicine: Investigated for its potential use in drug development due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating complex synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,4-trimethylpentanoate: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl acetate: Contains a trimethylsilyl group but differs in the ester moiety.
Trimethylsilyl chloride: Used as a silylating agent but does not have the ester functionality.
Uniqueness
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
93794-63-9 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
methyl 3,4,4-trimethyl-3-trimethylsilyloxypentanoate |
InChI |
InChI=1S/C12H26O3Si/c1-11(2,3)12(4,9-10(13)14-5)15-16(6,7)8/h9H2,1-8H3 |
Clave InChI |
VIFZIEZUIBBAQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(CC(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)




![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)


![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
